Europium(3+) acetate

概要

説明

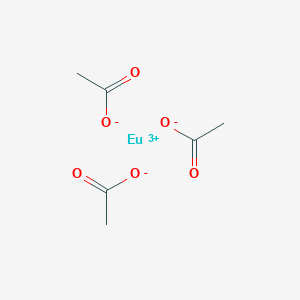

Europium(3+) acetate is an inorganic salt composed of europium and acetic acid, with the chemical formula Eu(CH₃COO)₃. In this compound, europium exhibits a +3 oxidation state. This compound can exist in various hydrated forms, including anhydrous, sesquihydrate, and tetrahydrate. It is a white solid that is soluble in water and exhibits unique luminescent properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Europium(3+) acetate can be synthesized through the reaction of europium oxide (Eu₂O₃) with acetic acid (CH₃COOH) under heating. The reaction is as follows: [ \text{Eu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ] Alternatively, europium metal can directly react with acetic acid to form this compound: [ 2 \text{Eu} + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu(CH}_3\text{COO)}_3 + 3 \text{H}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of europium oxide with acetic acid, followed by crystallization and purification processes to obtain the desired hydrated form .

Types of Reactions:

Oxidation and Reduction: this compound can undergo electrochemical reduction to form divalent europium compounds.

Decomposition: Upon heating, this compound decomposes through several stages, ultimately forming europium oxide (Eu₂O₃).

Common Reagents and Conditions:

Electrochemical Reduction: Acidified aqueous solutions of this compound can be reduced electrochemically to form divalent europium compounds.

Thermal Decomposition: Heating this compound in air leads to its decomposition through multiple stages, with specific temperature ranges for each stage.

Major Products Formed:

Divalent Europium Compounds: Formed through electrochemical reduction.

Europium Oxide (Eu₂O₃): The final product of thermal decomposition.

科学的研究の応用

Luminescent Materials

Fluorescent Probes and Phosphors

Europium(3+) ions are well-known for their sharp emission lines, making them ideal for use in fluorescent probes. These properties are exploited in various applications:

- Biolabeling : Europium(3+) acetate can be used to label biomolecules for imaging and detection purposes. Its luminescence is utilized in time-gated luminescence techniques, which enhance signal-to-noise ratios in biological assays .

- Phosphors : In the production of phosphors for display technologies, europium compounds are critical. They provide red emission when doped into host materials such as yttrium oxide (Y2O3) or strontium aluminate (SrAl2O4), which are used in LED and CRT displays.

Catalysis

Catalytic Applications

this compound has been investigated for its catalytic properties, particularly in organic synthesis:

- Suzuki Cross-Coupling Reactions : A study demonstrated the use of a europium complex as a luminescence probe to monitor the kinetics of palladium-catalyzed Suzuki cross-coupling reactions. The europium complex facilitated real-time tracking of reaction progress through luminescence changes, showcasing its utility in catalysis research .

Nanotechnology

Nanoparticle Synthesis

The compound serves as a precursor for synthesizing europium nanoparticles, which exhibit unique optical properties:

- Quantum Dots : this compound can be used to dope cadmium selenide (CdSe) quantum dots. This doping enhances the optical properties of the quantum dots, broadening their absorption spectrum and improving their efficiency in solar cell applications.

Material Science

Thin Film Production

The sol-gel process involving this compound is significant for creating thin films with tailored luminescent properties:

- Optoelectronics : Thin films doped with europium ions are utilized in optoelectronic devices due to their distinct emission characteristics. These films can be engineered for specific applications such as sensors and light-emitting devices.

Biomedical Applications

Potential in Biomedicine

Research is ongoing into the interactions of europium(3+) ions within biological systems:

- Cellular Imaging : The luminescent properties of europium make it suitable for use as a biolabel in cellular imaging techniques. Its ability to emit light at specific wavelengths allows for precise tracking of biological processes .

Data Table: Comparison of this compound with Similar Compounds

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Europium(III) acetate | Eu(C2H3O2)3·nH2O | Sharp emission lines; used in luminescent applications |

| Terbium(III) acetate | Tb(C2H3O2)3 | Different luminescent properties; often used in lasers |

| Lanthanum(III) acetate | La(C2H3O2)3 | Used in ceramics; different ionic radius |

作用機序

The luminescent properties of europium(3+) acetate arise from the excitation of europium ions (Eu³⁺) to higher energy levels, followed by the emission of light as the ions return to their ground stateThe specific transitions involved are from the excited state ( ^5D_0 ) to the ground state ( ^7F_J ) (J = 0, 1, 2, 3, 4), with the ( ^5D_0 \rightarrow ^7F_2 ) transition being the most intense and responsible for the characteristic red emission .

類似化合物との比較

- Europium(3+) oxide (Eu₂O₃)

- Europium(3+) hydroxide (Eu(OH)₃)

- Europium(3+) carbonate (Eu₂(CO₃)₃)

- Samarium(3+) acetate (Sm(CH₃COO)₃)

- Gadolinium(3+) acetate (Gd(CH₃COO)₃)

Comparison: Europium(3+) acetate is unique due to its strong red luminescence, which is not as prominent in other europium compounds. This property makes it particularly valuable in applications requiring high luminescence, such as display technologies and bioimaging. Additionally, the ease of synthesis and solubility in water further distinguish this compound from its counterparts .

生物活性

Europium(3+) acetate, a coordination compound of europium, has garnered attention for its unique luminescent properties and potential biological applications. This article explores the biological activity of this compound, highlighting its effects on cellular systems, luminescence characteristics, and potential therapeutic uses.

Overview of this compound

This compound is a highly coordinated crystalline solid that exhibits strong red luminescence when exposed to ultraviolet light. Its chemical structure allows for various interactions with biological molecules, making it a candidate for applications in biomedicine and bioimaging .

Luminescent Properties

The luminescent properties of this compound arise from its electronic transitions, particularly the f-f transitions of the europium ion. These transitions are sensitive to the local environment, which can affect the emission intensity and lifetime. Research indicates that europium complexes can serve as effective fluorescent probes in biological systems due to their high quantum yields and stability under physiological conditions .

Cellular Uptake Studies

Recent studies have demonstrated that this compound can be internalized by various cell lines, including NIH-3T3 (mouse fibroblasts) and MCF7 (human breast cancer cells). In these studies, cells treated with europium complexes showed significant differences in emission brightness, indicating varying degrees of cellular uptake depending on the specific complex used. For instance, L-enantiomers of europium complexes were found to be preferentially internalized compared to their D-enantiomer counterparts .

Table 1: Summary of Cellular Uptake Findings

| Cell Line | Complex Used | Concentration (mM) | Emission Brightness Ratio (L:D) |

|---|---|---|---|

| NIH-3T3 | [EuL2] | 30 | 2:1 |

| MCF7 | [EuL2] | 19 | 2:1 |

Effects on Intermolecular Properties

A study investigated the effects of europium acetate on the intermolecular properties of water in solutions. The results indicated that at specific concentrations (10^-1 M to 10^-3 M), europium acetate enhances intermolecular binding compared to pure water. In contrast, at very low concentrations (below 10^-10 M), weaker hydrogen bonding was observed . This suggests that this compound may alter the physicochemical properties of biological fluids.

Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for various therapeutic applications:

- Fluorescent Imaging : Due to its strong luminescence, this compound can be utilized in fluorescence microscopy for tracking cellular processes.

- Drug Delivery Systems : The ability to modify its coordination environment allows for the design of drug delivery systems where europium complexes can carry therapeutic agents and provide imaging capabilities simultaneously.

- Photodynamic Therapy : The luminescent properties may also be harnessed in photodynamic therapy, where light activation can trigger therapeutic effects in targeted tissues.

化学反応の分析

Formation from Europium Oxide

This reaction occurs under reflux conditions in glacial acetic acid, yielding hydrated or anhydrous forms depending on crystallization methods .

Formation from Metallic Europium

This redox reaction proceeds in acidic media, generating hydrogen gas .

Thermal Decomposition Reactions

Europium(III) acetate tetrahydrate decomposes in a six-stage process upon heating:

| Stage | Temperature (°C) | Reaction | Products |

|---|---|---|---|

| 1 | 135 | Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂O | Monohydrate |

| 2 | 170 | Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂O | Hemihydrate |

| 3 | 210 | Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂O | Anhydrous acetate |

| 4 | 310 | Eu(CH₃COO)₃ → EuO(CH₃COO) + C₃H₆O + CO₂↑ | Basic acetate, acetone, CO₂ |

| 5 | 390 | 2 EuO(CH₃COO) → Eu₂O₂CO₃ + C₃H₆O | Basic carbonate, acetone |

| 6 | 670 | Eu₂O₂CO₃ → Eu₂O₃ + CO₂↑ | Europium(III) oxide, CO₂ |

This pathway highlights the progressive loss of acetate ligands and formation of intermediate oxides .

Acetate Ligand Complexation

In aqueous solutions, europium(III) acetate forms stable complexes with acetate ions. Potentiometric studies reveal temperature-dependent association constants:

| Complex | log K₁ (25°C) | log K₁ (170°C) | log K₂ (25°C) | log K₂ (170°C) |

|---|---|---|---|---|

| Eu(CH₃COO)²⁺ | 2.91 | 4.25 | – | – |

| Eu(CH₃COO)₂⁺ | – | – | 4.83 | 7.39 |

These data indicate enhanced complexation at elevated temperatures, critical for hydrothermal applications .

Luminescent Terpyridine Complexes

Europium(III) acetate reacts with borono-substituted terpyridine ligands to form luminescent probes for H₂O₂ detection:

This reaction enables time-gated luminescence monitoring of catalytic processes (e.g., Suzuki cross-coupling) .

Electrochemical Reduction

In acetic acid solutions, europium(III) acetate is reduced to Eu²⁺ species:

This property is exploited in electrochemical studies of europium’s valence states .

Reactivity with Halides

Europium(III) acetate participates in ligand-exchange reactions with halides:

These reactions yield europium halides with distinct photophysical properties .

Comparative Reactivity with Other Europium Salts

特性

IUPAC Name |

europium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Eu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYNHRRKSYMFHF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890536 | |

| Record name | Europic acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-63-0 | |

| Record name | Acetic acid, europium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, europium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europic acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。